molecular formula C23H26N4O5S B11178586 N-(3,4-dimethylphenyl)-4-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

N-(3,4-dimethylphenyl)-4-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11178586
M. Wt: 470.5 g/mol
InChI Key: LYWYNOUOONUUFB-WYMPLXKRSA-N
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Description

N-(3,4-dimethylphenyl)-4-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazine ring, a hydrazinyl group, and multiple methoxy groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-4-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3,4-dimethylphenyl isothiocyanate under controlled conditions to yield the final thiazine derivative.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethylphenyl)-4-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology and Medicine: In biological and medical research, N-(3,4-dimethylphenyl)-4-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, although further studies are needed to confirm these effects.

Industry: In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Uniqueness: N-(3,4-dimethylphenyl)-4-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is unique due to its combination of a thiazine ring, hydrazinyl group, and multiple methoxy groups. This structure provides a distinct set of chemical and biological properties that are not found in simpler compounds like ethyl acetoacetate or acetylacetone.

Properties

Molecular Formula

C23H26N4O5S

Molecular Weight

470.5 g/mol

IUPAC Name

(2E)-N-(3,4-dimethylphenyl)-4-oxo-2-[(E)-(3,4,5-trimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C23H26N4O5S/c1-13-6-7-16(8-14(13)2)25-22(29)19-11-20(28)26-23(33-19)27-24-12-15-9-17(30-3)21(32-5)18(10-15)31-4/h6-10,12,19H,11H2,1-5H3,(H,25,29)(H,26,27,28)/b24-12+

InChI Key

LYWYNOUOONUUFB-WYMPLXKRSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N/C(=N\N=C\C3=CC(=C(C(=C3)OC)OC)OC)/S2)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)NC(=NN=CC3=CC(=C(C(=C3)OC)OC)OC)S2)C

Origin of Product

United States

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